molecular formula C13H14N2O B1590963 2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile CAS No. 225378-53-0

2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile

Cat. No. B1590963
M. Wt: 214.26 g/mol
InChI Key: RERXDQVCKDLENH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. For 2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile, it is a solid at 20°C .

Scientific Research Applications

Light Emitting and Electrical Properties

2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile demonstrates promising optical and opto-electrical properties in glassy forming compounds. These properties are particularly advantageous in organic light-emitting systems. This compound, with different electron acceptor groups, exhibits a range of photoluminescence and absorption maxima, making it a suitable candidate for light-emitting dopants in electroluminescence layers (Popova, Pudzs, Latvels, & Vembris, 2013).

Optical and Thermal Properties for Organic Devices

The compound's derivatives have been explored for their optical properties and thermal stability. These derivatives form thin solid films from volatile organic solvents, showing potential applications in organic light-emitting diodes and organic lasers. The thermal stability of these compounds is notable, with decomposition temperatures ranging from 264° to 318°C, which could be beneficial in various optical materials applications (Zarins et al., 2012).

Photovoltaic Applications

In the field of organic solar cells, derivatives of this compound have been studied. Their photoconductivity and photovoltaic properties show potential when mixed with fullerene derivatives, although the efficiency could be improved. These findings indicate possible applications in low-cost organic solar cells (Grzibovskis, Vembris, & Latvels, 2013).

Chemosensing Applications

This compound also shows promise as a chemosensor for low pH values. Its ability to exhibit pH-dependent ratiometric absorption properties and reversible color changes in response to acid concentration makes it a viable candidate for pH sensing in various applications (Kim, Kim, & Kim, 2014).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. For 2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile, it is toxic if swallowed, harmful if inhaled or in contact with skin, and causes skin and serious eye irritation .

properties

IUPAC Name

2-(2-tert-butyl-6-methylpyran-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-10(11(7-14)8-15)6-12(16-9)13(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERXDQVCKDLENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572137
Record name (2-tert-Butyl-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile

CAS RN

225378-53-0
Record name (2-tert-Butyl-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile
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2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile
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2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile
Reactant of Route 4
2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile
Reactant of Route 5
2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile
Reactant of Route 6
2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile

Citations

For This Compound
12
Citations
E Zarins, A Vembris, E Misina, M Narels, R Grzibovskis… - Optical Materials, 2015 - Elsevier
Small organic molecules with incorporated 4H-pyran-4-ylidene (pyranylidene) fragment as the π-conjugation system which bonds the electron acceptor fragment (A) with electron donor …
Number of citations: 13 www.sciencedirect.com
E Zarins, D Alksnis, J Pervenecka… - Key Engineering …, 2019 - Trans Tech Publ
A series of glassy 6-(tert-butyl)-4H-pyran-4-ylidene malononitrile (DCM) derivatives with covalently attached amorphous state promoting bulky 1,1,1-triphenylmethyl (trityl) moieties …
Number of citations: 2 www.scientific.net
YS Yao, QX Zhou, XS Wang, Y Wang… - Advanced Functional …, 2007 - Wiley Online Library
2‐(2‐tert‐Butyl‐6‐((E)‐2‐(2,6,6‐trimethyl‐2,4,5,6‐tetrahydro‐1H‐pyrrolo[3,2,1‐ij]quinolin‐8‐yl)vinyl)‐4H‐pyran‐4‐ylidene)malononitrile (DCQTB) is designed and synthesized in high …
Number of citations: 89 onlinelibrary.wiley.com
HJ Kim, YH Kim, E Otgonbaatar… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H25N3O3, there are intramolecular hydrogen bonds between an amine H atom and the epoxy O atom, and between a dihydropyridine ring H atom and the …
Number of citations: 10 scripts.iucr.org
N Cho, J Kim, K Song, JK Lee, J Ko - Tetrahedron, 2012 - Elsevier
New efficient push–pull organic semiconductors comprising of the bis(9,9-dimethyl-9H-fluoren-2-yl)aniline (bisDMFA) donor and the various acceptors such as NO 2 , DCBP, and TCF, …
Number of citations: 32 www.sciencedirect.com
J Kim, N Cho, HM Ko, C Kim, JK Lee, J Ko - Solar energy materials and …, 2012 - Elsevier
New efficient push-pull organic semiconductors comprising of on the N,N-(6-bis(9,9-dimethyl-9H-fluoren-2-yl)amino-benzo[b]thiophen (bisDMFABT) donor and the various acceptors …
Number of citations: 37 www.sciencedirect.com
C Pigot, G Noirbent, D Brunel, F Dumur - European Polymer Journal, 2020 - Elsevier
Photoinitiators activable under visible light and low light intensity are actively researched as it can advantageously address the safety concerns raised by the traditional UV-light …
Number of citations: 76 www.sciencedirect.com
LO Cinteza, M Marinescu - Advanced Surface Engineering …, 2018 - books.google.com
Organic compounds based on ferrocene, pyrazolone, and octahydroacridine exhibit high interest due to their unusual structure, with potential practical applications due to their special …
Number of citations: 11 books.google.com
YJ Chang, JL Hsu, YH Li, S Biring, TH Yeh, JY Guo… - Organic …, 2017 - Elsevier
Fabrication of vacuum deposited small molecules organic solar cell with open-circuit voltage (V oc ) exceeding 1 V is crucial in advancing the applications of organic photovoltaics (…
Number of citations: 13 www.sciencedirect.com
R Grzibovskis - 2019 - cfi.lu.lv
More and more often in such devices like photovoltaic cells or light emitting diodes, the classical inorganic materials are being substituted by the organic materials. A huge variety of …
Number of citations: 0 www.cfi.lu.lv

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